3-(4-Hydroxyphenyl)propanal
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3-(4-Hydroxyphenyl)propanal involves multiple steps including aldol condensation, Mannich type reactions, and the utilization of catalysts for specific transformations. A study demonstrated the synthesis of a related compound through the Mannich type reaction using 1-hexyltriazolium methanesulfonate ionic liquid as a catalyst, providing insights into functional and structural elucidation through analytical techniques (Rajamani et al., 2020).
Molecular Structure Analysis
Molecular structure analysis involves understanding the geometrical framework of compounds. Density functional theory (DFT) has been extensively used to investigate the geometrical entities, electronic properties, and chemical reactivity. For instance, the molecular structure and electronic properties of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one were studied, providing detailed insights into bond lengths, angles, and electronic parameters, contributing to the comprehension of its chemical behavior (Adole et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 3-(4-Hydroxyphenyl)propanal derivatives can lead to a variety of products depending on the reaction conditions and reactants involved. For example, the oxygenative and dehydrogenative [3 + 3] benzannulation reactions of α,β-unsaturated aldehydes and γ-phosphonyl crotonates mediated by air highlighted the regioselective synthesis of 4-hydroxybiaryl-2-carboxylates, showcasing the compound's versatility in synthetic organic chemistry (Joshi et al., 2016).
Scientific Research Applications
Application in Analytical Chemistry
- Field : Analytical Chemistry
- Summary : 3-(4-Hydroxyphenyl)propanal is used in the identification and quantification of native and oxifunctionalized monolignols using direct infusion electrospray ionization tandem mass spectrometry (DI-ESI-MS/MS) .
- Methods : The method involves the use of DI-ESI-MS/MS for the high-throughput analysis of monolignols and their functionalization .
- Results : The study demonstrated the potential of overcoming quantification difficulties using DI-ESI-MS .
Application in Pharmaceutical and Cosmetic Industries
- Field : Pharmaceutical and Cosmetic Industries
- Summary : Oxifunctionalized monolignols, such as 3-(4-Hydroxyphenyl)propanal, serve as alternative intermediates for a sustainable green industry .
- Methods : The method involves the introduction of functional groups through selective hydroxylation .
- Results : The oxifunctionalized propyl chain is attractive as an intermediate in industries such as pharmaceuticals and bio-based benzoxazine production .
Application in Antimicrobial Research
- Field : Antimicrobial Research
- Summary : 3-(4-Hydroxyphenyl)propanal derivatives have been synthesized and tested for antimicrobial activity against multidrug-resistant bacterial and fungal pathogens .
- Methods : The method involves the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .
- Results : The resultant novel 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .
Application in Oxidation of Natural Phenolic Compounds
- Field : Biochemistry
- Summary : 3-(4-Hydroxyphenyl)propanal can be used in the oxidation of natural phenolic compounds to enhance their antioxidant properties .
- Methods : The method involves the use of 4HPA3Hs, a versatile class of phenol hydroxylases, capable of specifically hydroxylating phenolic-structure analogs to produce catechols .
- Results : The resultant catechols exhibit enhanced antioxidant properties .
Application in Synthesis of Centrolobine
properties
IUPAC Name |
3-(4-hydroxyphenyl)propanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-7,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEQXZCFSBLNDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50474676 | |
Record name | 3-(4-hydroxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxyphenyl)propanal | |
CAS RN |
20238-83-9 | |
Record name | 3-(4-hydroxyphenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50474676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.